molecular formula C11H14 B1355020 3-(2,5-Dimethylphenyl)-1-propene CAS No. 42918-26-3

3-(2,5-Dimethylphenyl)-1-propene

Cat. No.: B1355020
CAS No.: 42918-26-3
M. Wt: 146.23 g/mol
InChI Key: ZPRGJRXDRKNNSL-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 2,5-dimethylphenyl ring

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1-propene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

The compound “3-(2,5-Dimethylphenyl)-1-propene” is a major metabolite of spirotetramat . Spirotetramat is a systemic insecticide used for the control of a broad spectrum of sucking insects . It is mobile within the phloem of the plants and can control hidden pests .

Mode of Action

Spirotetramat, once penetrated into the plant, is hydrolyzed to its enol form, “this compound”, also known as spirotetramat-enol . The mode of action of spirotetramat-enol is the inhibition of acetyl CoA carboxylase, affecting lipid synthesis and growth regulation of the target organism .

Biochemical Pathways

The compound “this compound” affects the lipid synthesis pathway in the target organisms. By inhibiting acetyl CoA carboxylase, it disrupts the production of fatty acids, which are crucial components of cell membranes and signaling molecules .

Pharmacokinetics

Spirotetramat is known for its systemic and translaminar efficacy, suggesting good absorption and distribution within the plant .

Result of Action

The result of the action of “this compound” is the effective control of pests. By inhibiting acetyl CoA carboxylase, it disrupts the growth and development of the target organisms, leading to their death .

Action Environment

The efficacy and stability of “this compound” can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, environmental conditions such as temperature and humidity can influence the absorption and distribution of the compound within the plant .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound. It includes information on toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)-1-propene typically involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with propene. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Alkylation: 2,5-dimethylbenzene reacts with propene in the presence of AlCl3 to form this compound.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated and nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-1-propene
  • 3-(2,6-Dimethylphenyl)-1-propene
  • 3-(3,5-Dimethylphenyl)-1-propene

Uniqueness

3-(2,5-Dimethylphenyl)-1-propene is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other isomers.

Properties

IUPAC Name

1,4-dimethyl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRGJRXDRKNNSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511921
Record name 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42918-26-3
Record name 1,4-Dimethyl-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42918-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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